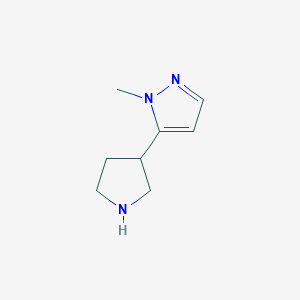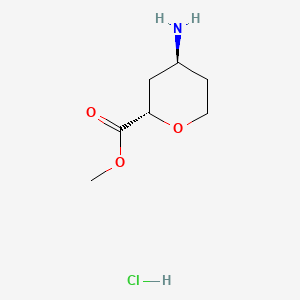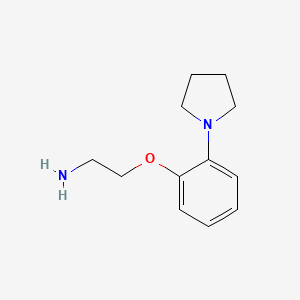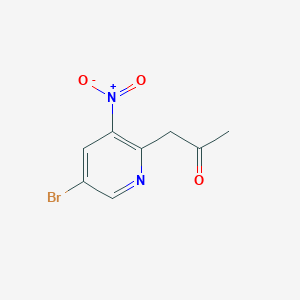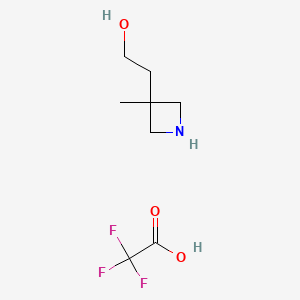
2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid is a chemical compound that combines the structural features of azetidine and ethanol with trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-3-yl)ethan-1-ol typically involves the reaction of azetidine derivatives with ethanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Trifluoroacetic acid is often used as a reagent or solvent in these reactions due to its strong acidic properties and ability to stabilize intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Methylazetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(1-Methylazetidin-3-yl)ethan-1-ol: A closely related compound with similar structural features.
(3-Methylazetidin-3-yl)methanol: Another similar compound with a different functional group.
Uniqueness
2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H14F3NO3 |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
2-(3-methylazetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO.C2HF3O2/c1-6(2-3-8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
InChIキー |
FWWZFMHYVSMFEP-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC1)CCO.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


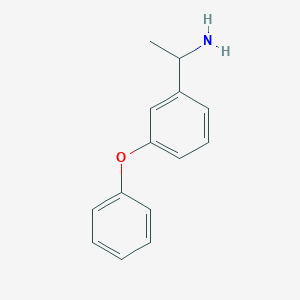

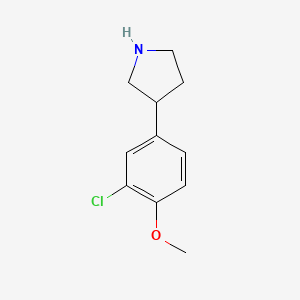
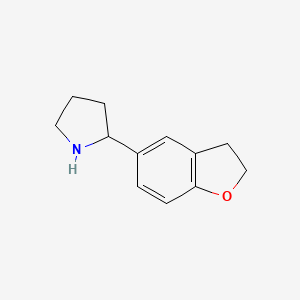
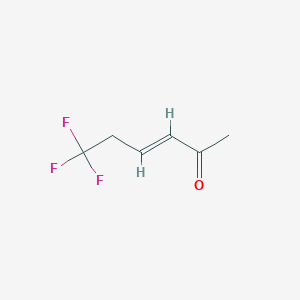
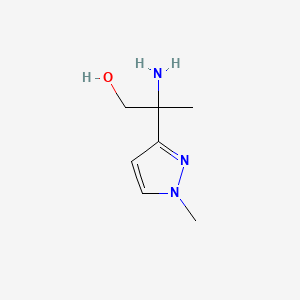
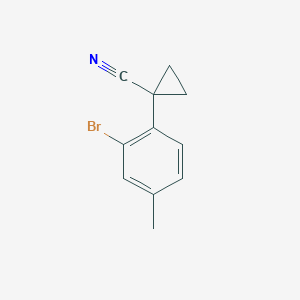
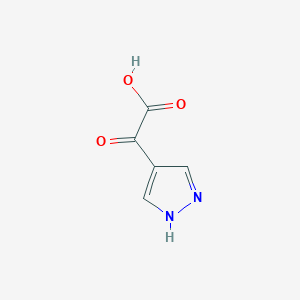
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
